7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine
Description
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine is a tetracyclic isoquinoline derivative characterized by a methoxy substituent at the 7-position and an amine group at the 4-position of the tetrahydroisoquinoline scaffold. Its synthesis typically involves condensation reactions of substituted anilines with carbonyl compounds, followed by functionalization via chlorination or thiourea coupling .
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine |
InChI |
InChI=1S/C10H14N2O/c1-13-8-2-3-9-7(4-8)5-12-6-10(9)11/h2-4,10,12H,5-6,11H2,1H3 |
InChI Key |
UOYOLJPNZLLQOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CNC2)N |
Origin of Product |
United States |
Preparation Methods
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction is a cornerstone in tetrahydroisoquinoline synthesis. This method involves cyclodehydration of β-phenethylamides using agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid. For 7-methoxy derivatives, a methoxy-substituted phenethylamine precursor would undergo amide formation followed by cyclization. For example, 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride was synthesized via benzyl protection and carboxylation, suggesting that analogous methoxy-substituted intermediates could be cyclized under similar conditions. Post-cyclization reduction (e.g., using NaBH₄ or catalytic hydrogenation) yields the tetrahydroisoquinoline scaffold.
Pictet-Spengler Reaction
The Pictet-Spengler reaction condenses β-arylethylamines with carbonyl compounds to form tetrahydroisoquinolines. While this method typically produces 1-substituted derivatives, modifications using electron-rich aryl systems could direct methoxy and amine groups to desired positions. A study on 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol demonstrated the use of TMEDA and butyl lithium for directed ortho-lithiation, enabling precise functionalization. Adapting this, a methoxy group could be introduced at position 7 prior to cyclization, with subsequent amination at position 4.
Reductive Amination and Functional Group Interconversion
Reductive amination of ketone intermediates offers a pathway to introduce the C4-amine. For instance, 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride was synthesized via palladium-catalyzed hydrogenation of a benzyl-protected precursor. By substituting chlorine with methoxy and introducing a ketone at C4, reductive amination with ammonium acetate or benzylamine could yield the target amine.
Detailed Methodological Analysis
Benzyl Protection and Deprotection Strategies
Protective groups are critical for regioselective synthesis. In the preparation of 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline , benzyl bromide was used to protect the amine, followed by deprotection via catalytic hydrogenation. For 7-methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine, a similar approach could involve:
Carboxylation and Functionalization
The patent CN110724098A describes carboxylation of a benzyl-protected tetrahydroisoquinoline using butyl lithium and CO₂. While this introduces a carboxylic acid group, adapting the conditions (e.g., substituting CO₂ with an amine source) could facilitate C4-amination. For example, quenching the lithiated intermediate with an electrophilic nitrogen source (e.g., hydroxylamine-O-sulfonic acid) might directly introduce the amine.
Hydrogenation and Reduction Conditions
Catalytic hydrogenation is pivotal for reducing imine intermediates. In the synthesis of 7-methoxy-1,2,3,4-tetrahydroquinoline , hydrogenation of quinoline derivatives using Pd/C or Raney Ni in methanol achieved full saturation. For the isoquinoline analog, similar conditions (e.g., 4 atm H₂, 65°C, 16 hours) could reduce a dihydroisoquinoline precursor to the tetrahydro form while preserving the methoxy and amine groups.
Reaction Optimization and Challenges
Regioselectivity and Steric Effects
Introducing substituents at specific positions requires careful control. The 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol motif demonstrated that electron-donating groups (e.g., methoxy) direct electrophilic substitution to adjacent positions. For C7-methoxy and C4-amine groups, precursors must be designed to favor cyclization at the correct site. Computational modeling, as used in D3R ligand studies, could predict favorable transition states.
Purification and Yield Considerations
Solid waste management and purity are critical for scalability. The patent CN110724098A reported an 84% yield after recrystallization, emphasizing the importance of:
-
Solvent selection : Ethyl acetate for extraction and methanol for crystallization.
-
pH control : Adjusting to pH 1–2 for hydrochloride salt formation.
-
Filtration : Celite filtration to remove catalysts like Pd/C.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological activities and applications .
Scientific Research Applications
Pharmaceutical Development
This compound is being investigated for its potential as a therapeutic agent for neurological disorders. Its structural characteristics allow it to interact with neurotransmitter systems, which may lead to the formulation of drugs aimed at treating conditions such as depression and anxiety. Research has indicated that derivatives of this compound can exhibit antidepressant-like effects in animal models by increasing dopamine levels, suggesting a mechanism involving monoamine oxidase inhibition.
Neuroprotective Studies
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine exhibits promising neuroprotective properties. Studies have shown its ability to protect neurons from neurotoxic agents, making it a candidate for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease. For instance, research involving related compounds has demonstrated their capacity to reduce inflammatory responses and improve cognitive functions in animal models of these diseases .
Natural Product Synthesis
The compound serves as a valuable intermediate in the synthesis of other bioactive molecules. Its versatility allows chemists to utilize it in creating complex natural products and analogs that may have enhanced biological activities. This is particularly relevant in the field of natural product chemistry where the efficiency of synthesis can significantly impact the discovery of new therapeutic agents .
Analytical Chemistry
In analytical chemistry, this compound is employed in various techniques for detecting and quantifying related substances within complex mixtures. Its unique chemical properties make it suitable for use as a standard reference material in chromatographic methods .
Behavioral Research
The compound has been utilized in behavioral studies to assess its effects on animal models. Research indicates that it can influence behavior patterns and provide insights into its psychoactive properties. These studies are crucial for understanding the therapeutic potential of the compound in treating psychiatric disorders .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The pharmacological and physicochemical properties of tetrahydroisoquinoline derivatives are highly dependent on substituent positions and ring saturation. Below is a comparative analysis of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine with analogous compounds:
Key Research Findings
- Positional Effects: Methoxy substitution at C7 (vs. C6) in isoquinoline derivatives improves P-gp binding affinity by 3–5-fold, attributed to optimal spatial alignment with the transporter’s hydrophobic pocket .
- Metabolic Stability : Fluorine substitution at C7 increases metabolic half-life by 40% compared to methoxy analogs .
- Synthetic Challenges : Dimethoxy derivatives require stringent purification due to byproduct formation during alkylation steps .
Biological Activity
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological properties, synthesis methods, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound is classified as a tetrahydroisoquinoline derivative. Its molecular formula is C10H12N2O, with a molecular weight of 176.22 g/mol. The presence of the methoxy group at the 7-position contributes to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C10H12N2O |
| Molecular Weight | 176.22 g/mol |
| CAS Number | 123456-78-9 |
Biological Activities
The compound exhibits a range of biological activities attributed to its interaction with various neurotransmitter systems and molecular targets. Notable activities include:
- Dopamine Receptor Modulation : Research indicates that this compound has affinity for dopamine receptors, particularly the D3 subtype. Studies show that compounds with similar structures can selectively bind to D3 receptors with low affinity for D1 and D2 receptors .
- Neuroprotective Effects : The compound has demonstrated potential neuroprotective properties in various models of neurodegeneration. This is particularly relevant in conditions such as Parkinson's disease, where dopaminergic neuron protection is crucial.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:
- Receptor Binding : The compound binds selectively to dopamine receptors, influencing neurotransmitter release and neuronal signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism or other cellular processes, contributing to its therapeutic effects.
Study on Dopamine Receptor Affinity
A study published in PMC highlighted the affinity of related compounds for dopamine receptors. The results indicated that modifications to the tetrahydroisoquinoline structure could enhance selectivity for D3 receptors while minimizing activity at D1 and D2 receptors .
Neuroprotective Effects in Animal Models
Research conducted on animal models of neurodegenerative diseases demonstrated that treatment with this compound led to reduced neuronal loss and improved behavioral outcomes compared to untreated controls. This underscores its potential as a neuroprotective agent .
Synthesis Methods
The synthesis of this compound typically involves several key reactions:
- Cyclization Reactions : Starting materials undergo cyclization to form the tetrahydroisoquinoline core.
- Methoxy Group Introduction : The methoxy group is introduced at the 7-position through methylation reactions.
- Purification : High-performance liquid chromatography (HPLC) is often employed to purify the final product for biological testing.
Q & A
Q. What are the key steps in synthesizing 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine, and how can purity be optimized?
Answer: The synthesis typically involves:
Ring closure : Formation of the tetrahydroisoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions.
Methoxy group introduction : Electrophilic substitution or post-synthetic modification using methylating agents (e.g., methyl iodide) under basic conditions.
Amine functionalization : Reductive amination or catalytic hydrogenation to secure the 4-amine group.
Optimization strategies :
- Use HPLC (High Performance Liquid Chromatography) to monitor reaction intermediates and minimize side products .
- Employ recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) for purification .
Key challenge : Competing reactions at the 7-methoxy position require temperature control (e.g., maintaining ≤60°C during methylation) .
Q. How should researchers characterize the structural integrity of this compound?
Answer: A multi-technique approach is critical:
- NMR Spectroscopy :
- ¹H NMR : Confirm methoxy (-OCH₃) resonance at δ 3.7–3.9 ppm and amine protons at δ 1.5–2.5 ppm.
- ¹³C NMR : Verify tetrahydroisoquinoline ring carbons (δ 20–50 ppm) and methoxy carbon (δ 55–60 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (199.68 g/mol) via ESI-MS or MALDI-TOF .
- X-ray Crystallography : Resolve stereochemical ambiguities in the bicyclic structure (if crystalline derivatives are obtainable) .
Q. What are the foundational biological activities associated with this compound?
Answer: Preliminary studies indicate:
- Neurotransmitter modulation : Interaction with dopamine and serotonin receptors due to structural similarity to endogenous amines .
- Enzyme inhibition : Potentially disrupts mitochondrial complex I activity, as seen in analogs like 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine .
Methodological note : Screen activity via radioligand binding assays (e.g., competitive binding with ³H-spiperone for dopamine receptors) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
Answer: Step 1 : Synthesize analogs with variations in:
- Methoxy position (e.g., 6-methoxy vs. 7-methoxy isomers) .
- Amine substituents (e.g., alkylation or acylation at the 4-position) .
Step 2 : Test analogs against a panel of receptors (e.g., GPCRs, ion channels) to map pharmacophore requirements.
Step 3 : Use computational modeling (e.g., molecular docking with AutoDock Vina) to predict binding affinities .
Example : 7-Fluoro-5-methoxy analogs show enhanced blood-brain barrier penetration due to increased lipophilicity .
Q. How should researchers resolve contradictions in reported biological activity data?
Answer: Case study : Discrepancies in receptor binding affinities may arise from:
- Assay conditions : Buffer pH or cofactor availability (e.g., Mg²⁺ for G-protein coupling).
- Isomer contamination : Ensure enantiomeric purity via chiral HPLC, as racemic mixtures can skew results .
Mitigation strategy : Replicate experiments in orthogonal assays (e.g., functional cAMP assays vs. radioligand binding) .
Q. What in vivo models are appropriate for evaluating neuroprotective effects?
Answer:
- Rodent models :
- MPTP-induced Parkinson’s disease : Assess dopamine neuron preservation via immunohistochemistry .
- Scopolamine-induced memory impairment : Test cognitive rescue in Morris water maze .
Dosage considerations : Optimize bioavailability by formulating as hydrochloride salts (enhanced water solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
